2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide
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Overview
Description
Acetamide, 2-[[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-N-1-naphthalenyl- is a complex organic compound with a molecular formula of C21H19N5OS. This compound is characterized by its unique structure, which includes a triazole ring, a pyridine ring, and a naphthalene moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of Acetamide, 2-[[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-N-1-naphthalenyl- typically involves multiple steps. One common synthetic route includes the reaction of 4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol with 1-naphthylamine in the presence of acetic anhydride. The reaction conditions often require a controlled temperature and the use of a catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Acetamide, 2-[[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-N-1-naphthalenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Scientific Research Applications
Acetamide, 2-[[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-N-1-naphthalenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Acetamide, 2-[[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-N-1-naphthalenyl- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
When compared to similar compounds, Acetamide, 2-[[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-N-1-naphthalenyl- stands out due to its unique combination of structural features. Similar compounds include:
- 2-((4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)-N-(1-naphthyl)acetamide
- 2-((4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)-N-(1-naphthyl)acetamide These compounds share the triazole and pyridine rings but differ in their substituents, which can lead to variations in their chemical and biological properties .
Properties
CAS No. |
338425-51-7 |
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Molecular Formula |
C20H17N5OS |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C20H17N5OS/c1-25-19(15-9-11-21-12-10-15)23-24-20(25)27-13-18(26)22-17-8-4-6-14-5-2-3-7-16(14)17/h2-12H,13H2,1H3,(H,22,26) |
InChI Key |
OQVOZXCWIVZXTQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=CC3=CC=CC=C32)C4=CC=NC=C4 |
Origin of Product |
United States |
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